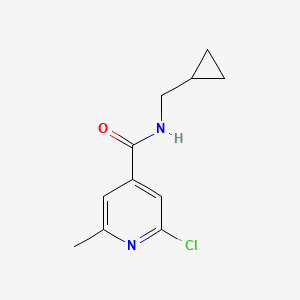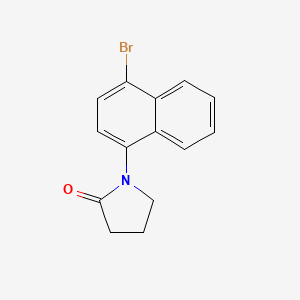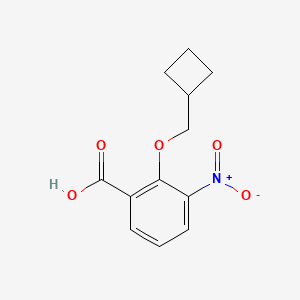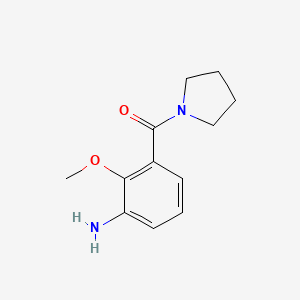
1-(4-Bromo-1-naphthyl)dihydrouracil
Vue d'ensemble
Description
1-(4-Bromo-1-naphthyl)dihydrouracil is a useful research compound. Its molecular formula is C14H11BrN2O2 and its molecular weight is 319.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Baltrushis, Beresnevichyus, and Zubene (1971) discussed the synthesis of 1-(4-bromo-1-naphthyl)dihydrouracil and its transformations, highlighting its formation from 1-(4-bromo-1-naphthyl)-β-alanine and the potential to yield different derivatives depending on the solvent used in hydrogenation with lithium aluminum hydride (Baltrushis, Beresnevichyus, & Zubene, 1971).
In a related study, Baltrushis and Beresnevichyus (1971) synthesized 1-(2-naphthyl)dihydro- and 1-(2-naphthyl)-2-thiodihydrouracils, demonstrating the versatility of naphthyl derivatives in synthetic chemistry (Baltrushis & Beresnevichyus, 1971).
Hiyama, Wakasa, Ueda, and Kusumoto (1990) described a practical method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor for anti-inflammatory agents, showcasing the application of naphthyl derivatives in pharmaceutical synthesis (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).
Thirunarayanan and Vanangamudi (2006) explored the synthesis of 4-bromo-1-naphthyl chalcones using a silica-sulfuric acid reagent under solvent-free conditions, demonstrating the compound's relevance in organic synthesis and potential pharmaceutical applications (Thirunarayanan & Vanangamudi, 2006).
Yao-bing (2010) conducted a coupling synthesis of 4-(1-naphthyl) phenyl boronic acid, further illustrating the compound's utility in complex organic syntheses and potential applications in material science (Yao-bing, 2010).
Propriétés
IUPAC Name |
1-(4-bromonaphthalen-1-yl)-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-11-5-6-12(10-4-2-1-3-9(10)11)17-8-7-13(18)16-14(17)19/h1-6H,7-8H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTALZVLMTZHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC=C(C3=CC=CC=C32)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






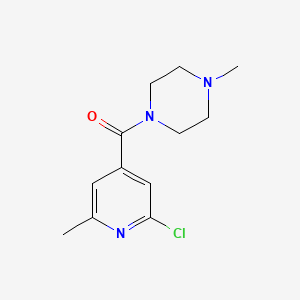
![2-[(2-Chloro-6-methylpyridin-4-yl)formamido]acetamide](/img/structure/B7975461.png)
